molecular formula C9H8ClNO B3038106 2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one CAS No. 745075-82-5

2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Cat. No.: B3038106
CAS No.: 745075-82-5
M. Wt: 181.62 g/mol
InChI Key: BYEKRDZZIDTNLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water has been reported to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues with high yield and excellent chemoselectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like t-BuOOH, reducing agents such as sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one include other cyclopenta[b]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-methyl-5,6-dihydrocyclopenta[b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-5-4-8(10)11-9-6(5)2-3-7(9)12/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEKRDZZIDTNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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